Aminopentamide hydrochloride

Catalog No.
S13290178
CAS No.
2019-75-2
M.F
C19H25ClN2O
M. Wt
332.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminopentamide hydrochloride

CAS Number

2019-75-2

Product Name

Aminopentamide hydrochloride

IUPAC Name

4-(dimethylamino)-2,2-diphenylpentanamide;hydrochloride

Molecular Formula

C19H25ClN2O

Molecular Weight

332.9 g/mol

InChI

InChI=1S/C19H24N2O.ClH/c1-15(21(2)3)14-19(18(20)22,16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13,15H,14H2,1-3H3,(H2,20,22);1H

InChI Key

NNCPYVVEKIAMCB-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N(C)C.Cl

Aminopentamide hydrochloride is a synthetic compound primarily used as an antispasmodic agent in veterinary medicine. It is known for its efficacy in treating gastrointestinal disorders in dogs and cats, particularly conditions involving acute abdominal visceral spasms, pylorospasm, and hypertrophic gastritis. The compound operates as a cholinergic blocking agent, inhibiting the action of acetylcholine on muscarinic receptors in smooth muscle, thus reducing muscle contractions and alleviating symptoms associated with gastrointestinal distress .

  • Oxidation: This compound can be oxidized to yield various oxidation products using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Under specific conditions, aminopentamide can be reduced, typically using lithium aluminum hydride as a reducing agent.
  • Substitution: It can participate in substitution reactions where functional groups are replaced by others, often involving halogens or alkylating agents.

These reactions are crucial for modifying the compound for various applications or enhancing its pharmacological properties.

Aminopentamide hydrochloride exhibits significant biological activity as a smooth muscle relaxant. Its mechanism of action is similar to that of atropine, wherein it blocks cholinergic receptors, leading to reduced gastrointestinal motility and secretion. This makes it particularly effective in managing conditions that cause spasms in the digestive tract. Studies have shown that it decreases gastric acidity and motility more effectively than atropine, providing longer-lasting relief from symptoms .

The synthesis of aminopentamide hydrochloride typically involves several steps:

  • Formation of Amide Bond: The reaction begins with dimethylamine reacting with diphenylacetyl chloride under low-temperature conditions (0-10°C) in a solvent like dichloromethane or acetonitrile.
  • Protonation: The resulting amine is protonated to form an ammonium salt.
  • Sulfation: The ammonium salt is then treated with sulfuric acid to yield aminopentamide hydrochloride .

This multi-step synthesis ensures the compound's purity and stability for therapeutic use.

Aminopentamide hydrochloride is primarily applied in veterinary medicine. Its notable applications include:

  • Treatment of gastrointestinal spasms in dogs and cats.
  • Management of nausea and vomiting associated with acute abdominal issues.
  • Reduction of gastric secretions and motility during surgical procedures or post-operative care .

Its effectiveness makes it a preferred choice among veterinarians for managing various digestive disorders.

Interaction studies have shown that aminopentamide hydrochloride may interact with other medications that affect cholinergic pathways. As it acts as a non-selective muscarinic antagonist, there is potential for additive effects when used alongside other anticholinergic drugs. Careful monitoring is advised when administering it concurrently with such medications to avoid enhanced side effects or diminished therapeutic efficacy .

Aminopentamide hydrochloride shares similarities with several other compounds known for their anticholinergic properties:

Compound NameMechanism of ActionUnique Features
AtropineCholinergic blockerWidely used in both human and veterinary medicine; effective in treating bradycardia and motion sickness.
HyoscyamineCholinergic blockerOften used for gastrointestinal disorders; derived from plants like belladonna.
ScopolamineCholinergic blockerPrimarily used for motion sickness; has sedative properties.

Uniqueness

Aminopentamide hydrochloride's uniqueness lies in its specific application within veterinary medicine, particularly for treating gastrointestinal disorders in animals. Unlike other anticholinergics that may have broader applications or different therapeutic targets, aminopentamide's targeted action on smooth muscle makes it especially valuable for managing gastrointestinal spasms in dogs and cats .

Nuclear Magnetic Resonance Spectroscopic Analysis

Aminopentamide hydrochloride exhibits distinctive nuclear magnetic resonance characteristics that provide comprehensive structural identification. The compound, with molecular formula C₁₉H₂₅ClN₂O and molecular weight 332.87 daltons, displays specific chemical shift patterns consistent with its diphenylmethane amide structure [1] [2].

In proton nuclear magnetic resonance spectroscopy, the aromatic protons from the two phenyl rings appear in the characteristic aromatic region between 7.0 and 7.5 parts per million. These signals typically manifest as complex multiplets due to the overlapping resonances of the ortho, meta, and para protons on each benzene ring [3] [4]. The dimethylamino group protons exhibit a distinctive singlet around 2.2 to 2.4 parts per million, representing the six equivalent methyl protons attached to the tertiary nitrogen atom [5] [6].

The methylene protons adjacent to the tertiary amine display chemical shifts around 2.4 to 2.7 parts per million, showing characteristic splitting patterns due to vicinal coupling with neighboring protons [4] [7]. The amide proton resonances appear as broad signals between 5.0 and 6.5 parts per million, with their exact position dependent on hydrogen bonding interactions and solvent effects [8].

Carbon-13 nuclear magnetic resonance analysis reveals the carbonyl carbon at approximately 172 parts per million, consistent with primary amide functionality [9] [10]. The aromatic carbons appear between 125 and 140 parts per million, while the dimethylamino carbon exhibits resonances around 32 to 34 parts per million, characteristic of tertiary amine environments [6] [9].

Nuclear Magnetic Resonance AssignmentChemical Shift Range (ppm)Multiplicity
Aromatic Protons7.0 - 7.5Complex multiplets
Dimethylamino Protons2.2 - 2.4Singlet
Methylene Protons2.4 - 2.7Multiplet
Amide Protons5.0 - 6.5Broad signals
Carbonyl Carbon~172Singlet
Aromatic Carbons125 - 140Singlets
Dimethylamino Carbon32 - 34Singlet

Infrared Spectroscopic Characteristics

The infrared spectrum of aminopentamide hydrochloride reveals characteristic absorption bands that confirm its structural features. The amide carbonyl stretching vibration appears at approximately 1650 to 1680 wavenumbers, consistent with primary amide functionality [11] [12]. This frequency range reflects the conjugation effects inherent in all amide systems, which lower the carbonyl stretching frequency compared to other carbonyl-containing compounds [12].

Primary amides exhibit two distinct nitrogen-hydrogen stretching vibrations between 3170 and 3370 wavenumbers [12]. These peaks appear as sharp-pointed absorptions with broadened bases due to hydrogen bonding interactions, distinguishing them from hydroxyl stretching vibrations which typically show greater width and intensity [12].

The aromatic carbon-hydrogen stretching vibrations manifest above 3000 wavenumbers, while aliphatic carbon-hydrogen stretches appear between 2850 and 3000 wavenumbers [11]. The tertiary amine functionality contributes to the fingerprint region between 1200 and 700 wavenumbers, where carbon-nitrogen single bond stretches occur alongside other vibrational modes [11].

Functional GroupWavenumber Range (cm⁻¹)IntensityAssignment
Primary Amide Carbonyl1650 - 1680StrongC=O stretch
Primary Amide N-H3170 - 3370MediumN-H stretch (asymmetric and symmetric)
Aromatic C-H>3000Mediumsp² C-H stretch
Aliphatic C-H2850 - 3000Strongsp³ C-H stretch
Tertiary Amine C-N1200 - 700VariableC-N stretch (fingerprint region)

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of aminopentamide hydrochloride provides valuable structural information through characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 296 for the free base form, corresponding to the molecular formula C₁₉H₂₄N₂O [3] [13]. The hydrochloride salt form exhibits additional peaks reflecting the associated chloride ion.

Tertiary amines undergo characteristic alpha cleavage fragmentation, where carbon-carbon bonds adjacent to the nitrogen atom break preferentially [14]. This process yields resonance-stabilized nitrogen-containing cations that appear as prominent peaks in the mass spectrum. For aminopentamide, this fragmentation produces distinctive base peaks reflecting the loss of alkyl groups from the dimethylamino moiety.

The diphenylmethane structural unit contributes to fragmentation patterns through the formation of stabilized benzyl cations. These aromatic fragments appear at characteristic mass-to-charge ratios that confirm the presence of the diphenyl structural element [14].

The nitrogen rule of mass spectrometry applies to aminopentamide analysis, stating that compounds containing an odd number of nitrogen atoms exhibit odd-numbered molecular weights [14]. This principle aids in confirming the presence of two nitrogen atoms in the aminopentamide structure.

Fragment TypeMass-to-Charge RatioFragmentation Pathway
Molecular Ion296[M]⁺ (free base)
Alpha CleavageVariableLoss of alkyl groups from tertiary amine
Benzyl FragmentsVariableDiphenylmethane fragmentation
Base PeakVariableMost stable fragmentation product

Solubility Behavior in Polar and Nonpolar Solvents

Aqueous Solubility Characteristics

Aminopentamide hydrochloride demonstrates significant solubility differences between its free base and salt forms in aqueous media. The hydrochloride salt exhibits enhanced water solubility compared to the free base form, with the salt being readily soluble in water while the free base shows limited aqueous solubility [15] . This enhanced solubility results from the ionic character imparted by the hydrochloride formation, which increases the compound's affinity for polar solvents through ion-dipole interactions.

The aqueous solution pH of aminopentamide hydrochloride measures approximately 6.8 for a one percent solution, indicating the compound's slightly acidic nature in water [15]. This pH value reflects the partial ionization of the tertiary amine functionality and the presence of the chloride counterion.

Temperature significantly influences the aqueous solubility behavior of aminopentamide hydrochloride. Higher temperatures generally increase solubility through enhanced molecular motion and weakened intermolecular forces, although specific quantitative data requires experimental determination under controlled conditions [17].

Organic Solvent Solubility Profile

Aminopentamide hydrochloride exhibits variable solubility across different organic solvents depending on their polarity characteristics. The compound shows good solubility in polar protic solvents such as ethanol and methanol, where hydrogen bonding interactions facilitate dissolution [15] . The hydroxyl groups in these solvents can form hydrogen bonds with both the amide functionality and the protonated amine sites.

In polar aprotic solvents, aminopentamide hydrochloride demonstrates moderate solubility that depends on the solvent's ability to stabilize ionic species. Solvents with high dielectric constants can better solvate the ionic components of the hydrochloride salt, leading to improved dissolution characteristics [18].

Nonpolar solvents present significant challenges for aminopentamide hydrochloride dissolution due to the compound's ionic character and polar functional groups. The limited solubility in nonpolar media restricts the compound's utility in hydrophobic solvent systems and necessitates the use of polar or amphiphilic solvent mixtures for many applications [18].

Solvent TypeSolubility AssessmentMechanism
WaterHigh (salt form)Ion-dipole interactions
EthanolGoodHydrogen bonding
MethanolGoodHydrogen bonding
Polar AproticModerateIonic solvation
NonpolarLimitedIncompatible interactions

Partition Coefficient and Lipophilicity

The octanol-water partition coefficient provides insight into aminopentamide's lipophilic character and potential membrane permeability. Based on structural analysis and comparison with similar compounds, aminopentamide exhibits moderate lipophilicity due to the presence of both hydrophobic diphenyl groups and hydrophilic amine and amide functionalities [13] [19].

The calculated logarithmic partition coefficient (log P) for aminopentamide is reported as 2.72, indicating moderate lipophilicity that suggests reasonable membrane permeability characteristics [13]. This value places the compound within the range typically associated with good absorption and biological activity for pharmaceutical applications [20].

The partition behavior reflects the balance between the hydrophobic contributions of the diphenyl moiety and the hydrophilic contributions of the tertiary amine and primary amide groups. This amphiphilic character influences the compound's distribution between aqueous and lipid phases in biological systems [21] [22].

Thermal Degradation Pathways and Kinetic Stability

Thermal Stability Assessment

Aminopentamide hydrochloride exhibits thermal stability up to approximately 190-191°C, at which point decomposition begins as evidenced by melting point determination with decomposition [15]. This thermal stability profile indicates that the compound maintains structural integrity under normal storage and handling conditions but undergoes degradation at elevated temperatures.

The thermal decomposition process involves multiple pathways that depend on temperature, atmosphere, and heating rate. Under inert atmosphere conditions, the primary degradation mechanisms involve the breakdown of the weaker chemical bonds within the molecular structure, particularly those associated with the amide and amine functionalities [23] [24].

Differential scanning calorimetry analysis would reveal the specific thermal transitions and decomposition enthalpies associated with aminopentamide hydrochloride degradation. These measurements provide quantitative data on the energy requirements for thermal decomposition and help establish safe handling temperature limits [25].

Degradation Pathway Analysis

The thermal degradation of aminopentamide hydrochloride follows predictable pathways based on the relative bond strengths within the molecular structure. Primary amides typically undergo thermal decomposition through dehydration reactions that form cyclic imide structures or nitrile compounds [24] [26]. The presence of the tertiary amine functionality adds complexity to the degradation pattern through potential alpha cleavage reactions.

At elevated temperatures, the amide group may undergo dehydration to form corresponding nitriles, while the tertiary amine may lose alkyl groups through thermal fragmentation [23] [14]. These processes generate volatile decomposition products including water, ammonia, and various organic fragments depending on the specific reaction conditions.

The diphenylmethane structural unit provides relative thermal stability due to the resonance stabilization of the aromatic rings. However, at sufficiently high temperatures, even these stable structures may undergo ring-opening reactions or other degradation processes [26].

Temperature Range (°C)Degradation ProcessProducts
150-200Initial decompositionWater, small organics
200-300Amide dehydrationNitriles, cyclic compounds
300-400Amine fragmentationAlkyl fragments, aromatics
>400Complete breakdownVarious volatile organics

Kinetic Stability Parameters

The kinetic stability of aminopentamide hydrochloride depends on storage conditions including temperature, humidity, light exposure, and atmospheric composition. Under standard storage conditions (room temperature, dry atmosphere), the compound demonstrates good stability with minimal degradation over extended periods .

Activation energy calculations for thermal degradation provide quantitative measures of the compound's thermal stability. These values, typically determined through thermogravimetric analysis at multiple heating rates, characterize the energy barrier that must be overcome for degradation to occur [27] [28].

The degradation kinetics follow temperature-dependent Arrhenius behavior, where the rate of decomposition increases exponentially with temperature. This relationship allows prediction of storage stability under various temperature conditions and establishment of appropriate storage requirements [23] [26].

Kinetic ParameterTypical Value RangeSignificance
Activation Energy100-200 kJ/molEnergy barrier for degradation
Pre-exponential FactorVariableFrequency factor for reactions
Half-life at 25°CMonths to yearsStorage stability indicator
Temperature Coefficient~2-3 per 10°CRate temperature dependence

Aminopentamide hydrochloride exhibits well-defined crystalline properties that have been extensively characterized through advanced X-ray diffraction techniques. However, the most comprehensive crystallographic data available pertains to aminopentamide hydrogen sulfate, which provides valuable insights into the solid-state behavior of aminopentamide-based compounds [1] [2] [3].

The crystal structure of aminopentamide hydrogen sulfate has been solved and refined using synchrotron X-ray powder diffraction data collected at beamline 11-BM of the Advanced Photon Source at Argonne National Laboratory [1]. The high-resolution powder diffraction measurements were performed using a wavelength of 0.458208(2) Å at 295 K, employing twelve silicon crystal analyzers to achieve exceptional angular resolution and precise peak positions [1].

ParameterValue
Space GroupP21/c (#14)
Crystal SystemMonoclinic
Bravais LatticePrimitive
a (Å)17.62255(14)
b (Å)6.35534(4)
c (Å)17.82499(10)
β (°)96.4005(6)
Volume (ų)1983.906(14)
Z4
Temperature (K)295

The structure determination employed Monte Carlo simulated annealing techniques implemented in FOX software, with a maximum resolution of (sinθ/λ)max = 0.3 Å⁻¹ [1]. Rietveld refinement was conducted using GSAS-II software, incorporating 110 variables with 23,279 observations and 75 restraints, yielding final residuals of Rwp = 0.1161 and goodness of fit (GOF) = 2.02 [1].

The crystal structure consists of a layered arrangement with layers oriented parallel to the bc-plane. Hydrogen sulfate anions occupy the core regions of these layers, while aminopentamide cations are positioned on the exterior surfaces [1]. This structural organization is stabilized by an extensive hydrogen bonding network that significantly influences the material's solid-state properties.

The structure features a strong charge-assisted O49–H53⋯O52 hydrogen bond between hydrogen sulfate anions with an energy of 16.4 kcal mol⁻¹ [1]. This interaction links the anions in chains parallel to the b-axis, forming a graph set notation of C1,1(4) [1]. Additional discrete N–H⋯O hydrogen bonds connect the cations to anions, with energies of 6.7, 4.6, and 2.2 kcal mol⁻¹ for the three different hydrogen bonding interactions [1].

The packing density analysis reveals a volume enclosed by the Hirshfeld surface of 487.96 ų, representing 98.38% of one-quarter of the unit cell volume [1]. This high packing efficiency indicates typical pharmaceutical solid-state density. The average volume per non-hydrogen atom is 18.4 ų [1].

Morphological predictions based on Bravais-Friedel-Donnay-Harker analysis suggest that aminopentamide hydrogen sulfate crystals would exhibit a platy morphology with {100} faces as the predominant crystal faces [1]. The texture index of 1.014(0) indicates minimal preferred orientation in the powder diffraction measurements [1].

The powder diffraction pattern contains an unidentified impurity phase that could be indexed on a primitive monoclinic unit cell with parameters a = 17.7067 Å, b = 4.1812 Å, c = 38.2550 Å, β = 94.907°, and V = 2821.82 ų [1]. This secondary phase was incorporated into the refinement as a Le Bail phase to account for non-overlapping impurity peaks [1].

Polymorphic Forms and Phase Transition Behavior

The polymorphic landscape of aminopentamide hydrochloride remains largely unexplored in the available scientific literature, with limited direct evidence for multiple crystalline modifications of this specific salt form. However, the broader understanding of pharmaceutical polymorphism and the structural complexity observed in related aminopentamide derivatives suggests potential for multiple solid-state forms [5].

Research on pharmaceutical compounds demonstrates that more than 50% of active pharmaceutical ingredients exhibit multiple polymorphic forms. The structural features of aminopentamide, including its flexible alkyl chain, multiple hydrogen bonding sites, and aromatic rings, create favorable conditions for conformational polymorphism. The presence of both dimethylamino and amide functional groups provides multiple sites for intermolecular interactions that could stabilize different crystal packing arrangements [5].

Crystallographic studies on aminopentamide hydrogen sulfate reveal significant conformational flexibility within the aminopentamide cation [1]. Quantum chemical geometry optimization indicates that the observed solid-state conformation is 10.2 kcal mol⁻¹ higher in energy than the isolated molecule minimum, with conformational differences distributed throughout the cation structure [1]. This energetic penalty for achieving the crystalline conformation suggests that different packing environments could potentially stabilize alternative conformations, leading to polymorphic forms [1].

The molecular conformation analysis demonstrates that the observed crystal structure represents a compromise between intramolecular energy preferences and intermolecular packing forces [1]. Force field calculations indicate that intramolecular deformation energy is dominated by angle deformation terms, while intermolecular energy is primarily electrostatic in nature [1]. These competing energetic factors create the thermodynamic landscape necessary for potential polymorphic transitions [6].

Structural ParameterEnergy Contribution
Intramolecular DeformationAngle deformation dominated
Intermolecular InteractionsElectrostatic attractions
Conformational Energy Penalty10.2 kcal mol⁻¹
Hydrogen Bonding16.4 kcal mol⁻¹ (strongest)

Phase transition behavior in aminopentamide-containing systems would likely be influenced by temperature-dependent changes in hydrogen bonding patterns and molecular mobility [7] [8]. Thermal analysis studies on related pharmaceutical compounds demonstrate that phase transitions often occur through solid-solid transformations involving reorganization of hydrogen bonding networks [7]. The strong charge-assisted hydrogen bonds observed in aminopentamide hydrogen sulfate (16.4 kcal mol⁻¹) would require significant thermal energy to disrupt, potentially leading to phase transitions at elevated temperatures [1].

The crystallization conditions employed for aminopentamide hydrogen sulfate involved commercial material from USP that contained an unidentified crystalline impurity [1]. This observation suggests that the solid-state behavior of aminopentamide compounds may be sensitive to processing conditions and could potentially exhibit multiple phases under different crystallization environments [1].

Comparative analysis with structurally related compounds indicates that molecules containing similar functional groups frequently exhibit polymorphism [5] [9]. The presence of both acid-base interactions and aromatic stacking possibilities in aminopentamide systems creates multiple pathways for crystal packing optimization [5]. Different counterions, such as hydrochloride versus hydrogen sulfate, would be expected to produce distinct crystal structures with potentially different stability relationships [5].

The absence of comprehensive thermal analysis data for aminopentamide hydrochloride limits the direct assessment of phase transition temperatures and thermodynamic relationships between potential polymorphs [7] [8]. Future investigations employing differential scanning calorimetry, thermogravimetric analysis, and variable-temperature X-ray diffraction would be essential for characterizing any polymorphic transformations and their associated thermodynamic parameters [7] [8].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

332.1655411 g/mol

Monoisotopic Mass

332.1655411 g/mol

Heavy Atom Count

23

UNII

H1HPQ055F3

Dates

Last modified: 08-10-2024

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